

A Technical Guide to Cl-PEG2-acid: Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cl-PEG2-acid

Cat. No.: B8089473

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Introduction

In the fields of bioconjugation and advanced drug delivery, the precise and stable linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become essential tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Among these, **Cl-PEG2-acid**, a heterobifunctional linker, offers distinct advantages for researchers and drug development professionals. This technical guide provides an in-depth exploration of the core properties, reaction mechanisms, and applications of **Cl-PEG2-acid**, complete with detailed experimental protocols and characterization techniques.

Cl-PEG2-acid is a PEG-based linker characterized by a terminal chloride group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol chain.[3] This structure provides a hydrophilic spacer that improves solubility in aqueous solutions while offering two distinct reactive sites for sequential or orthogonal conjugation strategies.[3] Its applications are prominent in the development of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Core Properties of Cl-PEG2-acid

Cl-PEG2-acid's utility is rooted in its unique chemical structure. The key attributes are summarized below, providing essential data for its application in experimental design.

Property	Value	Reference(s)
Chemical Name	2-[2-(2-chloroethoxy)ethoxy]acetic acid	[4]
CAS Number	170304-76-4	[3][5]
Molecular Formula	C ₆ H ₁₁ ClO ₄	[3][4]
Molecular Weight	182.60 g/mol	[3][4]
Appearance	Liquid	[5]
Solubility	Soluble in DMSO, DMF, Water	[4][5][7]
Storage Conditions	-20°C for long-term storage (up to 3 years)	[3][5]

Role in Bioconjugation: Reaction Mechanisms

The power of **CI-PEG2-acid** lies in its two distinct reactive termini, which allow for controlled, covalent bond formation.

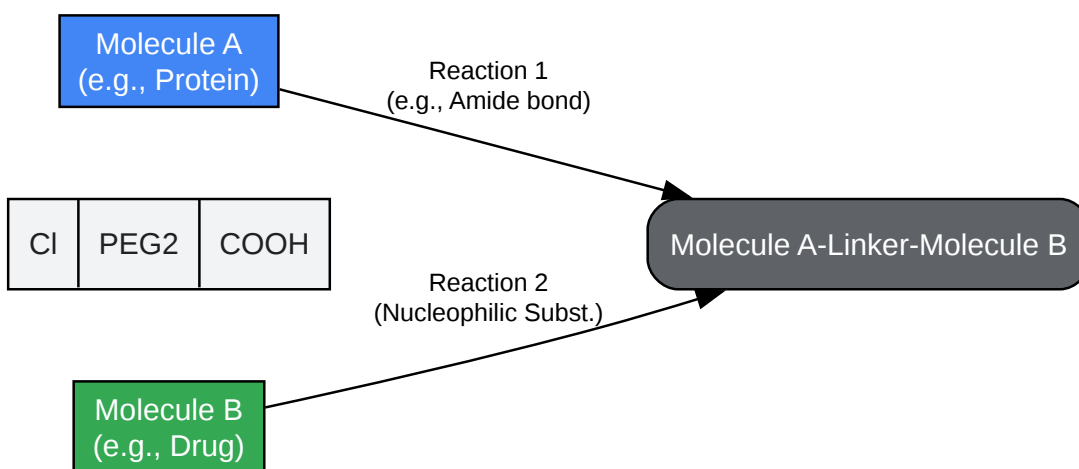
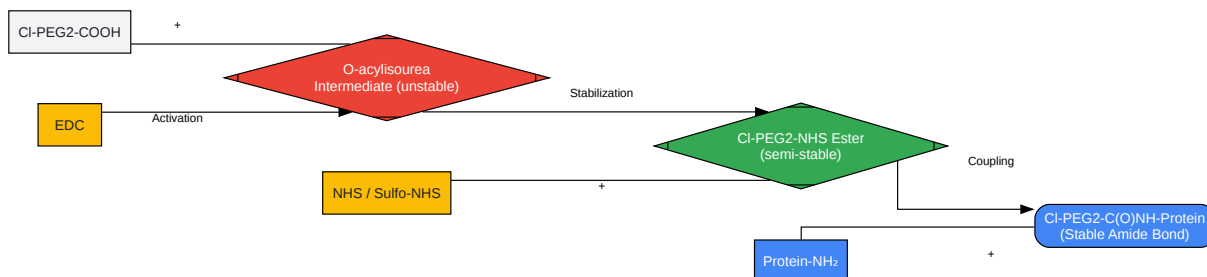
Carboxylic Acid Terminus: Amide Bond Formation

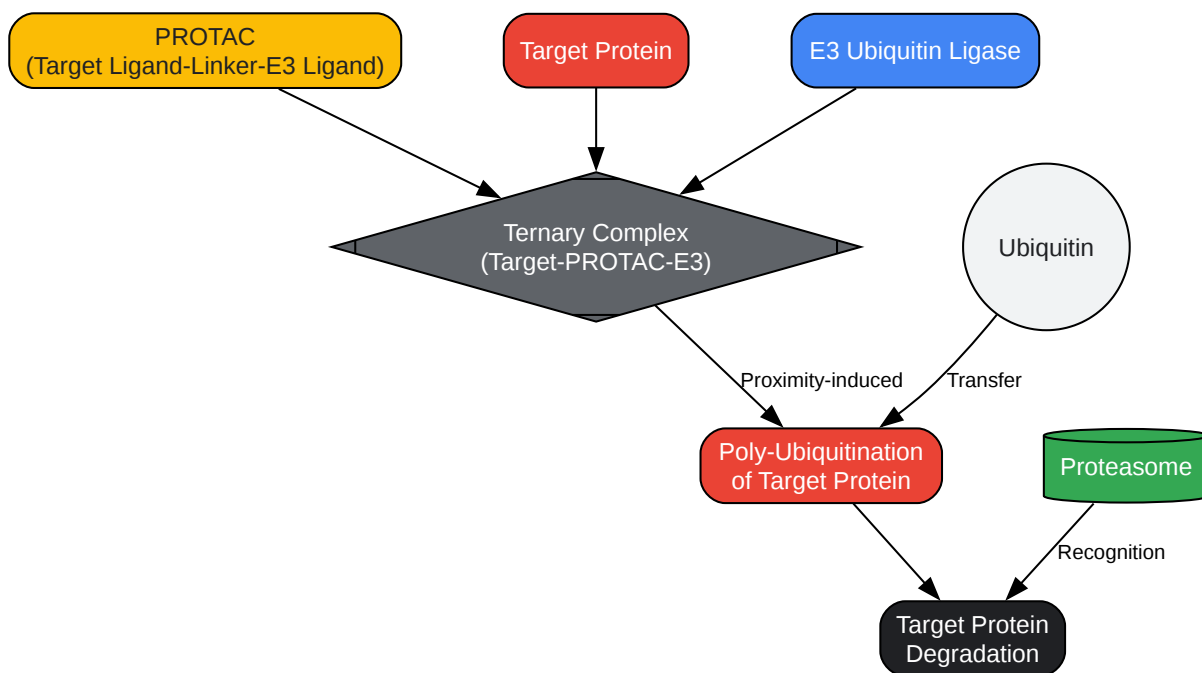
The terminal carboxylic acid is most commonly used to form stable amide bonds with primary amines, such as those found on the lysine residues of proteins and antibodies.[3][8] This reaction is not spontaneous and requires activation, typically through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[7][9]

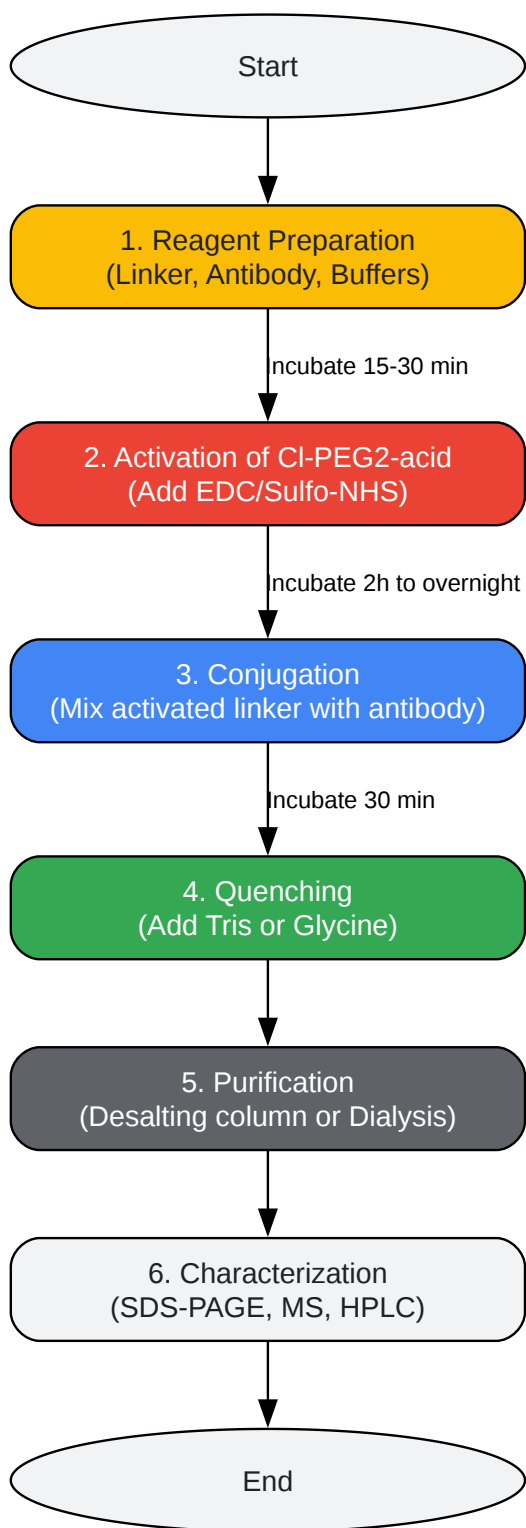
The process occurs in two main steps:

- **Activation:** EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]
- **NHS Ester Formation and Amine Reaction:** To improve stability in aqueous solutions and increase reaction efficiency, NHS is added to convert the unstable intermediate into a semi-

stable NHS ester. This ester then readily reacts with a primary amine to form a robust amide bond.[9][10]







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- To cite this document: BenchChem. [A Technical Guide to Cl-PEG2-acid: Applications in Bioconjugation and Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8089473#cl-peg2-acid-role-in-bioconjugation-and-drug-delivery\]](https://www.benchchem.com/product/b8089473#cl-peg2-acid-role-in-bioconjugation-and-drug-delivery)

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